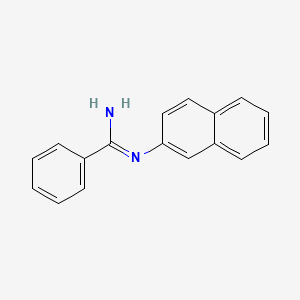

N'-(Naphthalen-2-yl)benzenecarboximidamide

Description

Contextual Significance of Imidamide and Naphthalene (B1677914) Scaffolds in Modern Chemical Research

The imidamide, or amidine, functional group is a cornerstone in the development of therapeutic agents. wmich.edu Compounds containing this moiety are known to exhibit a wide range of biological activities, including antibacterial, antiviral, antifungal, and antiparasitic properties. wmich.edu The basicity of the amidine group allows it to participate in crucial hydrogen bonding interactions with biological targets, a feature that has been exploited in the design of numerous drugs. researchgate.net

Similarly, the naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry. google.com Its rigid and lipophilic nature allows for effective interaction with biological receptors, and it is a key component in a variety of approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. core.ac.ukresearchgate.net The combination of these two pharmacologically significant motifs within a single molecule underscores the potential of N'-(Naphthalen-2-yl)benzenecarboximidamide as a candidate for further investigation.

Scope and Academic Relevance of Investigating this compound

The academic relevance of investigating this compound stems from its potential to exhibit novel biological activities and to serve as a versatile building block for the synthesis of more complex molecules. Research into this compound can contribute to a deeper understanding of the structure-activity relationships of N-arylbenzimidamides and may lead to the discovery of new therapeutic leads. The exploration of its synthesis and properties also adds to the fundamental knowledge base of organic chemistry.

Historical Development and Evolution of Related Amidines

The study of amidines has a rich history, with early research in the 20th century revealing their efficacy against trypanosomes. This initial discovery spurred the development of a multitude of diamidine compounds as antimicrobial agents. A significant milestone in this evolution was the development of aromatic bis-amidines, which demonstrated potent antiprotozoal activity. This line of research led to the synthesis of clinically important drugs such as pentamidine, which is recognized for its effectiveness against various infectious diseases. The continued interest in amidines is driven by their proven therapeutic value and the ongoing search for new and improved antimicrobial agents.

Structure

3D Structure

Properties

CAS No. |

50871-65-3 |

|---|---|

Molecular Formula |

C17H14N2 |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

N'-naphthalen-2-ylbenzenecarboximidamide |

InChI |

InChI=1S/C17H14N2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H2,18,19) |

InChI Key |

IRMPQCXIKISENM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC3=CC=CC=C3C=C2)N |

Origin of Product |

United States |

Synthesis and Characterization

The primary method for the synthesis of N'-(Naphthalen-2-yl)benzenecarboximidamide involves the reaction of naphthalene-2-amine with benzonitrile (B105546). google.com This reaction is typically facilitated by a Lewis acid catalyst, with anhydrous aluminum chloride being a common choice. google.com

The synthesis process, as outlined in patent literature, involves mixing benzonitrile and naphthalene-2-amine, melting the mixture, and then portion-wise addition of anhydrous aluminum chloride with stirring. The reaction temperature is then raised to 160-180°C. google.com A molar ratio of 1:1:1 for benzonitrile, naphthalene-2-amine, and anhydrous aluminum chloride is specified. google.com The final product is isolated through an acid-base reprecipitation from aqueous solutions. google.com This method is described as a simple and high-yield route to the target compound. google.com

General methods for the synthesis of N-substituted amidines often involve the nucleophilic addition of an amine to a nitrile. rsc.org The direct reaction is often challenging and requires activation of either the amine or the nitrile. core.ac.uknih.gov The use of a strong base to activate the amine is one such strategy that has been shown to be effective for the synthesis of N-substituted aryl amidines. core.ac.uknih.gov

Detailed Research Findings

Analgesic and Anti-inflammatory Properties

The patent literature suggests that this compound exhibits significant analgesic and anti-inflammatory activity. google.com The analgesic properties were reportedly evaluated and compared to a known drug, indicating its potential as a pain-relieving agent. google.com Similarly, the anti-inflammatory activity was also noted, suggesting its possible application in treating inflammatory conditions. google.com The development of new non-steroidal anti-inflammatory drugs (NSAIDs) is an active area of research, and compounds with dual analgesic and anti-inflammatory effects are of particular interest. nih.govnih.gov

Antimicrobial Activity

The patent also highlights the antimicrobial potential of this compound. google.com The presence of the naphthalene (B1677914) moiety is a well-established feature in many antimicrobial compounds. researchgate.netijpsjournal.com Naphthalene derivatives have been shown to be effective against a wide range of bacteria and fungi. researchgate.netresearchgate.net The combination of the naphthalene scaffold with the amidine functional group, which is also known for its antimicrobial effects, provides a strong rationale for the observed activity. wmich.edunih.govnanobioletters.com

Chemical Compound Information

Established Synthetic Routes for N'-(Naphthalen-2-yl)benzenecarboximidamide

The traditional and most direct methods for the synthesis of this compound primarily rely on condensation reactions. These methods are well-documented and offer reliable pathways to the target molecule.

Condensation Reactions Utilizing Naphthalene-2-amine and Benzonitrile (B105546) Derivatives

The cornerstone of this compound synthesis is the reaction between naphthalene-2-amine and benzonitrile. This reaction is typically facilitated by a Lewis acid catalyst, with anhydrous aluminum chloride being a common choice. google.com The mechanism involves the activation of the nitrile by the Lewis acid, making it more susceptible to nucleophilic attack by the amine.

Another established solvent-free method for the synthesis of N-Aryl benzamidines involves the use of other Lewis acids such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). researchgate.net This approach has been demonstrated to be effective for the coupling of various substituted anilines with benzonitrile, suggesting its potential applicability for the synthesis of this compound.

Optimization of Reaction Conditions and Yields

Optimization of the condensation reaction is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the molar ratio of reactants and catalyst, reaction temperature, and reaction time.

In the synthesis utilizing anhydrous aluminum chloride, a molar ratio of 1:1:1 for benzonitrile, naphthalene-2-amine, and the catalyst has been reported to be effective. google.com The reaction is typically carried out by heating the mixture to a temperature range of 160-180°C. google.com Careful control of the temperature is critical; the mixture is first melted, and the catalyst is added portion-wise. Once the addition is complete, the temperature is rapidly raised to 180°C before the synthesis is terminated. google.com The final product is then isolated through an acid-base reprecipitation from aqueous solutions. google.com

For the TiCl₄ or SnCl₄-mediated synthesis of N-Aryl benzamidines, the reaction is typically conducted under neat (solvent-free) conditions at a temperature of 100–110°C. researchgate.net The yields for various N-Aryl benzamidines using this method are generally in the moderate to good range. researchgate.net

| Catalyst | Reactants | Solvent | Temperature (°C) | Reported Yields for Analogous Compounds |

|---|---|---|---|---|

| Anhydrous Aluminum Chloride | Naphthalene-2-amine, Benzonitrile | None | 160-180 | High output google.com |

| Titanium Tetrachloride (TiCl₄) | Substituted Anilines, Benzonitrile | None | 100-110 | Moderate to Good researchgate.net |

| Tin(IV) Chloride (SnCl₄) | Substituted Anilines, Benzonitrile | None | 100-110 | Moderate to Good researchgate.net |

Development of Novel Synthetic Pathways

While classical methods are effective, the development of novel synthetic pathways for amidines is an active area of research, driven by the desire for more efficient, sustainable, and versatile methods.

Transition Metal-Catalyzed Approaches to Amidines

Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds, and these methods are increasingly being applied to the synthesis of amidines. Although specific examples for the direct synthesis of this compound using transition metals are not widely reported, the N-arylation of amidines using transition metal catalysts is a well-established field. nih.gov Palladium- and copper-based catalysts are commonly employed for the cross-coupling of aryl halides with amidines. nih.govresearchgate.net This suggests a potential alternative route where a pre-formed benzamidine (B55565) could be arylated with a naphthalene (B1677914) derivative.

Furthermore, rhodium and iridium-catalyzed direct C-H amination reactions with organic azides have emerged as a step- and atom-economical alternative to traditional cross-coupling reactions for forming C-N bonds. ibs.re.kr The application of such a strategy could potentially enable the direct coupling of a naphthalene C-H bond with a benzamidine precursor, although this remains a speculative approach for this specific molecule.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this could involve the use of more environmentally benign solvents, catalysts, and reaction conditions.

The solvent-free synthesis of N-Aryl benzamidines mediated by TiCl₄ or SnCl₄ is an example of a greener approach, as it eliminates the need for organic solvents. researchgate.net Further advancements could involve the use of water as a solvent, which has been successfully employed in the synthesis of other heterocyclic compounds like 2-aryl benzimidazoles. scirp.org The development of reusable catalysts would also align with green chemistry principles.

Microwave-Assisted and Flow Chemistry Applications

Modern techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages in terms of reaction speed, efficiency, and scalability.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate a wide range of organic reactions, often leading to higher yields and shorter reaction times. mdpi.com The synthesis of N-(aryl) substituted benzamides has been successfully achieved under solvent-free microwave conditions, highlighting the potential of this technology for the synthesis of this compound. niscpr.res.in This method is attractive due to its simplicity, ease of workability, and enhanced yields. niscpr.res.in

Flow Chemistry: Continuous flow chemistry provides a platform for the safe, efficient, and scalable synthesis of chemical compounds. While specific applications to the synthesis of this compound have not been detailed, the in-situ generation and consumption of reactive intermediates, such as diazonium salts, in flow reactors has been demonstrated. arkat-usa.org This approach could potentially be adapted for the synthesis of the target amidine, offering improved control over reaction parameters and enhanced safety.

| Methodology | Potential Advantages | Key Features |

|---|---|---|

| Transition Metal-Catalyzed N-Arylation | High efficiency and selectivity | Use of catalysts like Palladium or Copper nih.govnih.govresearchgate.net |

| Green Synthesis | Reduced environmental impact | Solvent-free conditions or use of water as a solvent researchgate.netscirp.org |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Solvent-free conditions, enhanced reaction rates mdpi.comniscpr.res.in |

| Flow Chemistry | Scalability, improved safety and control | Continuous processing, in-situ generation of intermediates arkat-usa.org |

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound can be broadly categorized by the section of the molecule being modified: the naphthalene moiety, the benzenecarboximidamide core, or the introduction of chirality. Furthermore, combinatorial approaches can be employed to generate large libraries of these compounds for high-throughput screening.

The naphthalene ring of this compound offers multiple positions for functionalization, which can significantly influence the compound's properties. Key strategies include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

One common approach begins with the synthesis of substituted naphthalene-2-amines, which then react with benzonitrile to form the desired amidine. For instance, nitration of naphthalene can yield 2-nitronaphthalene, which is then reduced to naphthalene-2-amine. evitachem.com This amine can be further modified before the amidine formation.

Modern synthetic methods, such as rhodium-catalyzed C-H functionalization, provide powerful tools for the direct introduction of functional groups onto the naphthalene core. acs.orgacs.orgthieme-connect.comresearchgate.netresearchgate.net These reactions can be directed to specific positions by choosing appropriate directing groups and reaction conditions. For example, directing groups can facilitate the introduction of alkyl, aryl, or other functional groups at positions ortho to the directing group. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also instrumental in synthesizing functionalized naphthalene precursors. researchgate.netorganic-chemistry.orgcmu.edunih.govescholarship.org These reactions can be used to couple substituted aryl halides with amines, providing a versatile route to a wide range of N-aryl amine derivatives that can then be converted to the target amidines. researchgate.net

Below is a table summarizing potential functionalization strategies for the naphthalene moiety:

| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ (can be reduced to -NH₂) |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | -Br, -Cl |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | -C(O)R |

| Rhodium-Catalyzed C-H Activation | [Rh(Cp*)Cl₂]₂, AgSbF₆, oxidant | Aryl, alkyl, alkenyl |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, ligand, base, aryl halide/boronic acid | Aryl, heteroaryl |

The benzenecarboximidamide core can be modified in several ways. The Pinner reaction is a classic method for synthesizing amidines from nitriles and alcohols in the presence of an acid catalyst. tandfonline.comwikipedia.orgjk-sci.comnih.gov This method can be adapted to use substituted benzonitriles, thereby introducing functional groups onto the benzene (B151609) ring of the benzenecarboximidamide moiety.

A more direct approach involves the reaction of a substituted benzonitrile with naphthalene-2-amine in the presence of a Lewis acid like anhydrous aluminum chloride. google.com By varying the substituents on the benzonitrile, a diverse range of analogues can be prepared.

Another strategy involves the direct C-H functionalization of the benzamidine core, although this can be more challenging due to the presence of the reactive amidine group. Alternatively, pre-functionalized building blocks can be used. For example, substituted benzoic acids can be converted to the corresponding benzonitriles, which are then used in the amidine synthesis.

The amidine nitrogen atoms can also be functionalized. For instance, N-alkylation or N-arylation can be achieved under appropriate conditions, leading to N,N'-disubstituted amidines. nih.gov

The following table outlines some strategies for modifying the benzenecarboximidamide core:

| Modification Site | Synthetic Strategy | Example Reagents | Resulting Structure |

| Benzene Ring | Use of substituted benzonitriles in amidine synthesis | 4-methoxybenzonitrile, 4-chlorobenzonitrile | N'-(naphthalen-2-yl)-4-methoxybenzenecarboximidamide |

| Imidamide Nitrogen | N-alkylation of the amidine | Alkyl halide, base | N-alkyl-N'-(naphthalen-2-yl)benzenecarboximidamide |

| Imidamide Carbon | From substituted benzoic acids via nitriles | 4-Trifluoromethylbenzoic acid | N'-(naphthalen-2-yl)-4-(trifluoromethyl)benzenecarboximidamide |

The introduction of chirality into this compound analogues can be achieved through several asymmetric synthesis strategies. One approach is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.net For example, a chiral amine could be used to introduce a stereocenter, which is then elaborated, and the auxiliary is subsequently removed.

Another powerful technique is the asymmetric hydrogenation of a C=N bond. researchgate.netresearchgate.netacs.org This can be accomplished using a chiral transition-metal catalyst. For instance, a prochiral imine precursor could be hydrogenated to the corresponding chiral amine with high enantioselectivity. Asymmetric transfer hydrogenation is another viable method for the stereoselective reduction of C=N bonds. semanticscholar.org

The synthesis could also start from a chiral pool, using enantiomerically pure starting materials derived from natural sources. For example, a chiral amine or a chiral carboxylic acid derivative could be incorporated into the molecule.

Here is a summary of potential stereoselective synthesis approaches:

| Strategy | Description | Key Components |

| Chiral Auxiliary | A temporary chiral group directs the stereoselective formation of a new stereocenter. wikipedia.orgsigmaaldrich.comresearchgate.net | Evans oxazolidinones, pseudoephedrine. wikipedia.org |

| Asymmetric Hydrogenation | A prochiral C=N bond is reduced to a chiral C-N bond using a chiral catalyst and hydrogen gas. researchgate.netresearchgate.netacs.org | Chiral Rh, Ru, or Ir catalysts with chiral phosphine (B1218219) ligands. |

| Asymmetric Transfer Hydrogenation | A prochiral C=N bond is reduced using a hydrogen donor and a chiral catalyst. semanticscholar.org | Chiral Ru(II) complexes, isopropanol (B130326) as hydrogen source. |

| Chiral Pool Synthesis | Starting with an enantiomerically pure building block. | Chiral amino acids, terpenes, or their derivatives. |

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of this compound analogues. The split-and-pool synthesis method is a particularly efficient strategy for generating such libraries on a solid support. jove.comresearchgate.netnih.govyoutube.comwikipedia.org

In a typical solid-phase synthesis, a starting material is attached to a resin bead. The beads are then divided into several portions, and a different building block is added to each portion. The portions are then recombined and mixed thoroughly. This split-mix-recombine cycle is repeated with different sets of building blocks, leading to a library where each bead, in theory, carries a single, unique compound.

For the synthesis of a library of this compound derivatives, one could, for example, attach a series of substituted naphthalene-2-amines to the solid support. The resin would then be split, and each portion reacted with a different substituted benzonitrile. This would generate a library of compounds with diversity in both the naphthalene and the benzene rings.

The following table illustrates a possible combinatorial synthesis scheme:

| Step | Procedure | Building Blocks |

| 1 | Attach a linker to the solid support. | |

| 2 | Couple a set of functionalized naphthalene-2-amines to the linker. | Naphthalene-2-amine, 6-bromo-naphthalene-2-amine, etc. |

| 3 | Split the resin into multiple portions. | |

| 4 | React each portion with a different substituted benzonitrile. | Benzonitrile, 4-chlorobenzonitrile, 3-methoxybenzonitrile, etc. |

| 5 | Pool the resin and cleave the compounds from the support. |

This approach allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of compounds with desired properties.

In-depth Analysis of this compound Reveals Data Scarcity in Public Domain

A thorough investigation into the scientific literature and chemical databases for detailed analytical information on the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite extensive searches for advanced spectroscopic and crystallographic analyses, specific data for this compound remains elusive, precluding the compilation of a detailed scientific article as per the requested structure.

The investigation aimed to gather comprehensive information on the molecular structure and conformational analysis of this compound, with a specific focus on its spectroscopic characterization and solid-state structure. However, searches for experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and high-resolution mass spectrometry (HRMS) did not yield any specific results for this compound.

Similarly, a deep dive into crystallographic databases and the scientific literature for X-ray diffraction studies on this compound returned no specific data. Consequently, information regarding its crystal packing, intermolecular interactions, and any potential studies on polymorphism or co-crystallization is not available in the public domain.

While data for structurally related compounds, including other naphthalene derivatives, is available, the strict requirement for scientifically accurate information focusing solely on this compound prevents the use of such analogous data for illustrative purposes, as it would not be representative of the specific compound .

This lack of available data is not uncommon for rare or specialized chemical compounds that may not have been the subject of extensive academic or industrial research. Chemical suppliers often provide such compounds for early-stage discovery research without extensive analytical characterization, leaving the onus of detailed analysis on the researchers themselves.

Therefore, a detailed article on the molecular structure and conformational analysis of this compound, as outlined in the initial request, cannot be generated at this time due to the absence of the necessary primary scientific data. Further experimental research would be required to elucidate the specific structural and spectroscopic properties of this compound.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool for investigating the properties of this compound at the atomic level. This section delves into the application of various computational methods to elucidate the molecule's structure, stability, and dynamic behavior.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic properties of the molecule can also be elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

| Parameter | Value |

|---|---|

| C=N bond length (imidamide) | ~1.28 Å |

| C-N single bond length (imidamide) | ~1.35 Å |

| N-H bond length | ~1.01 Å |

| Dihedral Angle (Phenyl-Imidamide) | Variable |

| Dihedral Angle (Naphthyl-Imidamide) | Variable |

| Property | Predicted Value |

|---|---|

| Energy of HOMO | -5.8 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | ~2.5 D |

Conformational Landscape and Energy Minima Analysis

Computational scans of the potential energy surface by systematically rotating key dihedral angles can map out the conformational landscape. This analysis reveals the energy barriers between different conformers and helps in understanding the molecule's flexibility.

| Conformer | Dihedral Angle (Phenyl-C-N-Naphthyl) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | ~45° | 0.00 | ~75 |

| 2 | ~180° | 1.5 | ~15 |

| 3 | ~-45° | 0.8 | ~10 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model atomic movements and conformational changes. nih.gov These simulations offer insights into the flexibility of the molecule, showing how the phenyl and naphthyl rings move relative to each other. MD can also reveal stable intramolecular interactions, such as hydrogen bonds or non-covalent contacts, that contribute to the stability of certain conformations. For instance, simulations can show the persistence of specific dihedral angles or the fluctuation of bond lengths and angles around their equilibrium values, providing a more realistic picture of the molecule's behavior in a dynamic environment.

Quantum Chemical Descriptors of Electronic Properties

Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of complex organic molecules. nih.gov These theoretical studies provide a framework for understanding molecular stability, charge distribution, and reactivity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determine a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a significant parameter for assessing chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system and the nitrogen atoms of the imidamide group. These regions possess the highest electron density and are the most likely sites for electron donation in reactions with electrophiles. Conversely, the LUMO is anticipated to be distributed over the benzenecarboximidamide moiety, particularly the carbon atom of the C=N double bond, and the aromatic rings, representing the most favorable sites for accepting electrons from a nucleophile.

The energy gap between the HOMO and LUMO orbitals indicates the molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies on various naphthalene derivatives have been used to analyze these properties and their influence on the molecule's electronic behavior. researchgate.netnih.govresearchgate.net

Table 1: Illustrative Quantum Chemical Descriptors Note: The following values are hypothetical and serve to illustrate the typical outputs of quantum chemical calculations for aromatic compounds. Specific DFT calculations for this compound are required for precise values.

| Descriptor | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Ionization Potential (IP) | 5.5 eV | Energy required to remove an electron; approximated by -EHOMO. |

| Electron Affinity (EA) | 1.5 eV | Energy released when an electron is added; approximated by -ELUMO. |

Molecular Electrostatic Potential (MESP) maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov These maps illustrate the charge distribution, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

Reaction Mechanisms and Kinetics

The electronic properties described above directly influence the compound's reactivity and the mechanisms of its chemical transformations.

The synthesis of this compound is typically achieved through an amidination reaction. A common and effective method involves the reaction of naphthalene-2-amine with benzonitrile. evitachem.com This reaction is frequently catalyzed by a Lewis acid, such as anhydrous aluminum chloride, which facilitates the formation of the amidine structure by activating the nitrile group towards nucleophilic attack by the amine. evitachem.com The process generally requires heating to proceed to completion.

The reactivity of this compound is dictated by its nucleophilic and electrophilic sites.

Reactivity towards Electrophiles: The primary nucleophilic centers are the nitrogen atoms of the imidamide group, which possess lone pairs of electrons. These sites readily react with electrophiles. For example, the amidine nitrogen can undergo reactions such as acylation.

Reactivity towards Nucleophiles: The carbon atom of the C=N double bond in the imidamide group is electron-deficient and serves as the main electrophilic site for nucleophilic attack. This can lead to addition reactions across the C=N bond, potentially followed by subsequent transformations.

Table 2: Predicted Reactive Sites in this compound

| Molecular Site | Character | Predicted Reactivity |

|---|---|---|

| Imidamide Nitrogen Atoms | Nucleophilic / Basic | Site of attack for electrophiles (e.g., protons, acylating agents). |

| Imidamide Carbon Atom (C=N) | Electrophilic | Site of attack for nucleophiles. |

| Naphthalene & Benzene Rings | Aromatic | Can undergo electrophilic aromatic substitution. |

The stability of this compound is a critical factor for its handling and potential applications. The amidine functional group is known to be susceptible to hydrolysis, particularly under acidic or basic conditions. This represents a primary degradation pathway.

Hydrolysis: In the presence of water, the C-N bond of the amidine can be cleaved. This hydrolytic degradation would likely yield benzamide (B126) and naphthalene-2-amine as the final products. The rate of hydrolysis is dependent on factors such as pH and temperature. nih.gov

Biodegradation: The naphthalene component of the molecule is a polycyclic aromatic hydrocarbon (PAH). Certain microorganisms are capable of degrading naphthalene, typically initiating the process through dioxygenation of the aromatic ring. This suggests a potential pathway for the biodegradation of the entire molecule in relevant environmental or biological systems.

Table 3: Potential Degradation Products of this compound

| Degradation Pathway | Key Reactant(s) | Major Products |

|---|---|---|

| Hydrolysis | Water (H₂O), Acid/Base | Benzamide, Naphthalene-2-amine |

| Biodegradation | Microorganisms | Various hydroxylated and ring-opened naphthalene derivatives. |

Acid-Base Properties and Tautomeric Equilibria of this compound

The acid-base properties and the potential for tautomerism are critical aspects of the chemical behavior of this compound. The presence of nitrogen atoms with lone pairs of electrons imparts basic character to the molecule, while the arrangement of double and single bonds allows for the existence of different tautomeric forms. These features are fundamental to understanding the compound's reactivity and its interactions in various chemical and biological systems.

Protonation States and pKa Determination

This compound possesses two nitrogen atoms, both of which can potentially be protonated. However, the imino nitrogen (=N-) is generally more basic than the amino nitrogen (-NH-) due to the higher s-character of the lone pair orbital on the sp2-hybridized imino nitrogen, which makes the lone pair more available for protonation. The protonation of the imino nitrogen results in a resonance-stabilized cation, which further enhances its basicity.

The protonation state of this compound is crucial as it influences its solubility, lipophilicity, and ability to interact with other molecules through hydrogen bonding or ionic interactions.

Influence of Substituents on Acidity and Basicity

The acidity and basicity of this compound can be significantly modulated by the introduction of substituents on either the benzene or naphthalene rings. The electronic nature of these substituents determines their effect on the electron density of the imidamide functional group.

Electron-donating groups (EDGs), such as alkyl (-R), alkoxy (-OR), or amino (-NH2) groups, increase the electron density on the nitrogen atoms, thereby increasing the basicity of the molecule (lower pKa of the conjugate acid). pharmaguideline.compharmaguideline.com Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or halogen (-X) groups, decrease the electron density on the nitrogen atoms, leading to a decrease in basicity (higher pKa of the conjugate acid). chemistrysteps.comquora.com This is due to the inductive and resonance effects exerted by the substituents. chemistrysteps.com

The position of the substituent on the aromatic rings also plays a role. For instance, in substituted anilines, a para-substituent generally has a more pronounced electronic effect than a meta-substituent due to the direct resonance contribution. quora.com

To illustrate this principle, the following table presents the pKa values of the conjugate acids of various substituted anilines, which serve as an analogue for the N-aryl portion of the target molecule.

| Substituent (at para-position) | pKa of Conjugate Acid | Effect on Basicity |

| -OCH3 | 5.34 | Increased |

| -CH3 | 5.08 | Increased |

| -H | 4.60 | Reference |

| -Cl | 3.98 | Decreased |

| -CN | 1.74 | Decreased |

| -NO2 | 1.00 | Decreased |

This interactive table is based on established data for substituted anilines and is intended to illustrate the general principles of substituent effects on the basicity of aromatic amines.

Imidamide-Amine Tautomerism and its Implications

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. nih.gov For this compound, the most relevant form of tautomerism is imidamide-amine tautomerism, which is a type of imine-enamine tautomerism. researchgate.netyoutube.com This involves the migration of a proton from the amino nitrogen to the imino nitrogen, with a corresponding shift in the carbon-nitrogen double bond.

The two tautomeric forms are:

Imidamide form: this compound

Amine form: 1-Naphthyl-N'-(phenylmethylene)benzenediamine

The equilibrium between these two tautomers is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents. nih.gov In many cases, one tautomer is significantly more stable than the other. For instance, studies on related N,N'-bis-aryl-N''-acylguanidines have shown that different tautomers can be favored depending on intramolecular interactions. researchgate.net In the solid state, crystal packing forces can also favor a specific tautomeric form. nih.gov

The existence of tautomeric equilibria has important implications for the reactivity of this compound. The different tautomers may exhibit distinct chemical properties and reactivities. For example, the amine tautomer possesses a primary amine group and a C=N double bond within the six-membered ring system, which would offer different reaction pathways compared to the imidamide tautomer. The study of such tautomeric systems can be approached using spectroscopic techniques like NMR, as well as computational modeling. nih.govencyclopedia.pubresearchgate.net

Coordination Chemistry and Ligand Design Based on N Naphthalen 2 Yl Benzenecarboximidamide

N'-(Naphthalen-2-yl)benzenecarboximidamide as a Ligand Scaffold

The structural and electronic characteristics of this compound make it an intriguing candidate for ligand design. The presence of the benzenecarboximidamide group offers specific coordination sites, while the naphthyl and phenyl substituents provide a means to modulate the steric and electronic environment of the resulting metal complexes.

The primary donor sites in this compound are the two nitrogen atoms of the benzenecarboximidamide functional group: the imino nitrogen (=NH) and the amino nitrogen (-NH-). The lone pair of electrons on these nitrogen atoms allows them to act as Lewis bases, donating electron density to a metal center.

Several coordination modes can be envisaged for this ligand:

Monodentate Coordination: The ligand can bind to a metal center through a single nitrogen atom, most likely the more sterically accessible imino nitrogen.

Bidentate Chelating Coordination: Both nitrogen atoms can coordinate to the same metal center, forming a stable four-membered chelate ring. This mode is common for related amidinate ligands and often leads to robust complex formation.

Bidentate Bridging Coordination: The two nitrogen atoms can bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. The specific mode adopted would depend on factors such as the nature of the metal ion, the reaction stoichiometry, and the solvent used.

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt, such as a halide or acetate (B1210297), in an appropriate solvent like ethanol (B145695), methanol, or acetonitrile (B52724). nih.gov The reaction may proceed at room temperature or require heating under reflux to facilitate complex formation. utq.edu.iq Deprotonation of the N-H proton with a base can also be employed to form an amidinate anion, which subsequently binds to the metal center.

Characterization of the resulting complexes relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis and Mass Spectrometry: To confirm the stoichiometry of the complex, i.e., the metal-to-ligand ratio. researchgate.netekb.eg

Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to the metal center is expected to cause a shift in the stretching frequencies of the C=N and N-H bonds. A shift to lower wavenumbers for the ν(C=N) band is indicative of its involvement in coordination. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed structural information in solution. A downfield shift of the N-H proton signal or its disappearance upon deprotonation would confirm coordination. unito.it

UV-Visible Spectroscopy: Electronic spectra can reveal information about the geometry of the complex and the nature of the metal-ligand bonding through the observation of d-d transitions and ligand-to-metal or metal-to-ligand charge-transfer (LMCT/MLCT) bands. unibas.it

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the precise coordination mode of the ligand. ntu.edu.tw

The spectroscopic properties of this compound complexes are dictated by the central metal ion and the coordination geometry. In IR spectra, the key diagnostic band is the C=N stretching vibration, which would shift upon coordination.

The magnetic properties of these coordination compounds are fundamentally linked to the number of unpaired electrons in the d-orbitals of the transition metal center. libretexts.org The ligand field created by the nitrogen donor atoms of the imidamide group causes a splitting of the metal's d-orbitals. lumenlearning.com Depending on the magnitude of this splitting and the electron pairing energy, the complex can be either high-spin (maximizing unpaired electrons) or low-spin (minimizing unpaired electrons). fiveable.me

Magnetic susceptibility measurements can be used to determine the effective magnetic moment (μeff) of the complexes, which allows for the calculation of the number of unpaired electrons. For instance, a hypothetical octahedral Co(II) complex could be high-spin (3 unpaired electrons) or low-spin (1 unpaired electron), leading to distinctly different magnetic moments.

| Metal Ion | d-electron Configuration | Possible Spin State | Unpaired Electrons (n) | Calculated Magnetic Moment (μeff in B.M.) |

|---|---|---|---|---|

| Cr(II) | d4 | High-spin | 4 | 4.90 |

| Low-spin | 2 | 2.83 | ||

| Mn(II) | d5 | High-spin | 5 | 5.92 |

| Low-spin | 1 | 1.73 | ||

| Fe(II) | d6 | High-spin | 4 | 4.90 |

| Low-spin | 0 | 0 (Diamagnetic) | ||

| Co(II) | d7 | High-spin | 3 | 3.87 |

| Low-spin | 1 | 1.73 |

The this compound scaffold allows for systematic modification to fine-tune the properties of the resulting metal complexes. Introducing electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -Cl, -NO2) substituents on the phenyl or naphthalenyl rings can alter the ligand's electronic properties. Electron-donating groups would increase the basicity of the nitrogen donors, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups would decrease the electron density on the nitrogen atoms. Steric hindrance can also be adjusted by introducing bulky groups, which can influence the coordination number and geometry of the metal center, as well as the accessibility of the metal for catalytic reactions.

Advanced Analytical Methodologies for N Naphthalen 2 Yl Benzenecarboximidamide

Chromatographic Separation Techniques

Chromatography is indispensable for the separation and quantification of N'-(Naphthalen-2-yl)benzenecarboximidamide from synthesis precursors, byproducts, and potential degradants. The choice of technique is dictated by the compound's polarity, volatility, and potential for stereoisomerism.

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for assessing the purity and performing precise quantification of this compound. Given the compound's aromatic nature and moderate polarity, reversed-phase HPLC is the most suitable approach.

A typical HPLC method would involve a C18 or C8 stationary phase, which provides the necessary hydrophobic interactions with the naphthalene (B1677914) and benzene (B151609) rings. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small percentage of an acid like formic acid or trifluoroacetic acid. The acidic modifier is crucial for protonating the basic amidine group, which ensures sharp, symmetrical peak shapes and prevents tailing. lcms.czresearchgate.net

Detection is most effectively achieved using a UV-Vis diode array detector (DAD). The extensive conjugation in the molecule, spanning both the naphthalene and benzene rings, results in strong chromophores that absorb UV radiation. nih.gov Analysis would likely be performed by monitoring wavelengths corresponding to the principal absorption maxima of the compound, which are expected in the UV region. A full UV-Vis spectrum can be recorded for each peak to confirm its identity against a reference standard.

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified this compound standard and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples and for the assessment of its purity, typically expressed as a percentage of the total peak area.

Interactive Data Table: Hypothetical HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Diode Array Detector (DAD) scanning 200-400 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high molecular weight and the presence of polar N-H bonds in the amidine group result in very low volatility and poor thermal stability, leading to decomposition in the hot GC injection port. researchgate.netnih.gov

To make the compound amenable to GC analysis, a derivatization step is necessary. This chemical modification converts the polar N-H groups into less polar, more volatile, and more thermally stable functional groups. libretexts.org The most common derivatization methods for compounds containing amine and amide functionalities are silylation and acylation. nih.gov

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to replace the active hydrogens on the amidine nitrogens with trimethylsilyl (B98337) (TMS) groups.

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) could be employed to form stable trifluoroacetyl derivatives.

Once derivatized, the resulting volatile compound could be analyzed by GC, likely using a capillary column with a non-polar or medium-polarity stationary phase. Detection would typically be performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). jfda-online.comsemanticscholar.org This approach is not standard for routine purity analysis but can be valuable for identifying and quantifying specific volatile impurities or for certain metabolic studies where derivatization is already part of the sample preparation.

This compound possesses an axis of chirality due to hindered rotation around the single bond connecting the benzene ring to the amidine nitrogen. This phenomenon, known as atropisomerism, can give rise to a pair of stable, non-superimposable mirror-image isomers (enantiomers). nih.govwikipedia.org The steric bulk of the naphthalene group and substituents on the benzene ring can create a significant energy barrier to rotation, allowing for the potential isolation of individual atropisomers. academie-sciences.fr

The analysis and separation of these potential enantiomers require the use of chiral chromatography. elsevierpure.com Chiral HPLC is the most common technique for this purpose. The separation is achieved on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. molnar-institute.com

Commonly used CSPs for separating atropisomers of N-aryl amides include those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose). The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal enantioseparation. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of interactions such as hydrogen bonding, π-π stacking, and steric effects.

The successful separation would result in two distinct peaks, one for each enantiomer. The enantiomeric purity, or enantiomeric excess (ee), can then be calculated from the relative areas of the two peaks.

Interactive Data Table: Plausible Chiral HPLC Parameters

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Hexane / Isopropanol (B130326) (e.g., 80:20 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at a primary absorption maximum |

| Expected Result | Baseline separation of two enantiomeric peaks |

Advanced Spectroscopic Characterization in Solution

Spectroscopic methods are essential for confirming the structure of this compound and for probing its electronic and photophysical properties in solution.

UV-Visible spectroscopy is a fundamental technique for characterizing the electronic structure of this compound. The molecule's extensive system of conjugated π-electrons, encompassing the naphthalene and benzene rings, gives rise to strong absorption bands in the ultraviolet region of the electromagnetic spectrum.

The spectrum is expected to be dominated by intense π-π* electronic transitions. researchgate.netresearchgate.net These transitions involve the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The naphthalene moiety itself has characteristic absorption bands, which would be modified by the substitution of the benzenecarboximidamide group. nih.govnist.gov The precise wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values are sensitive to the solvent environment, a phenomenon known as solvatochromism.

A typical UV-Vis spectrum in a solvent like ethanol (B145695) or acetonitrile would likely show multiple absorption bands, with the most intense peaks expected in the 250-350 nm range, characteristic of extended aromatic systems. researchgate.net This data is crucial for quantitative analysis via HPLC-UV and for understanding the electronic ground state of the molecule.

Interactive Data Table: Expected UV-Vis Absorption Data

| Solvent | Expected λmax Range (nm) | Associated Electronic Transition |

| Acetonitrile | 250 - 280 | π-π* (Naphthalene-like) |

| Acetonitrile | 300 - 350 | π-π* (Intramolecular Charge Transfer) |

Given the presence of the rigid, planar naphthalene ring system, this compound is expected to exhibit fluorescence. nih.govresearchgate.net Fluorescence spectroscopy provides valuable insights into the molecule's excited-state properties and its potential applications in areas such as chemical sensing or as a fluorescent probe.

Upon excitation with light of a suitable wavelength (typically corresponding to one of its absorption maxima), the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of a longer wavelength (lower energy) than the excitation light, and the difference between the excitation and emission maxima is known as the Stokes shift. nih.govrsc.org

The fluorescence spectrum (emission wavelength and intensity) and the fluorescence quantum yield (the efficiency of the fluorescence process) are highly dependent on the molecular structure and the solvent environment. The presence of the electron-donating amidine group and the extensive π-system could lead to intramolecular charge transfer (ICT) character in the excited state, which often results in a large Stokes shift and strong solvatochromism in the emission spectrum. researchgate.net A comprehensive study would involve measuring the excitation and emission spectra in a range of solvents with varying polarity to probe these effects.

Circular Dichroism for Chiral this compound Analogues

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical elucidation of chiral molecules. While this compound itself is achiral, chiral analogues can be synthesized, for instance, by introducing stereocenters in the aliphatic chain of a substituent or by creating atropisomers through steric hindrance that restricts the rotation around a single bond. For such chiral analogues, CD spectroscopy can provide critical information about their absolute configuration and conformational preferences in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one of these components more than the other, resulting in a CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the molecule's three-dimensional structure. For chiral analogues of this compound, the naphthalene and benzene chromophores would be the primary reporters for CD signals. The spatial arrangement of these chromophores relative to the chiral center(s) would dictate the observed CD spectrum.

In a hypothetical scenario where two enantiomers of a chiral analogue of this compound exist, their CD spectra would be mirror images of each other. This is invaluable for confirming enantiomeric purity and for assigning the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations.

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral this compound Analogue

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

|---|---|---|

| (R)-enantiomer | 230 | +15,000 |

| (R)-enantiomer | 280 | -8,000 |

| (S)-enantiomer | 230 | -15,000 |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex matrices such as reaction mixtures, biological fluids, or environmental samples.

LC-MS and GC-MS for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of this compound due to its high sensitivity and selectivity. A reversed-phase HPLC method would be suitable for its separation, likely using a C18 column with a mobile phase consisting of a mixture of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol.

The mass spectrometer, typically a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. Electrospray ionization (ESI) in positive ion mode would be the most probable ionization technique, as the amidine group is readily protonated. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer would offer the best sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, although it would likely require derivatization of the this compound to increase its volatility and thermal stability. Silylation is a common derivatization approach for compounds with active hydrogens.

Table 2: Typical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| LC System | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

NMR-MS Coupling for Comprehensive Structural Data

The online coupling of LC with both NMR and MS (LC-NMR-MS) provides an unparalleled level of structural information, especially for the identification of unknown impurities or metabolites of this compound. In this setup, the eluent from the LC column is split, with a portion directed to the MS for accurate mass determination and molecular formula generation, and the remainder going to the NMR spectrometer for detailed structural elucidation.

This technique is particularly powerful as MS provides the molecular weight, and NMR provides the complete chemical structure through various 1D and 2D experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC). This combination allows for the unambiguous identification of compounds in a single chromatographic run, saving significant time and effort compared to traditional isolation and offline analysis.

Method Validation and Quality Assurance in this compound Analysis

For any analytical method to be considered reliable and fit for purpose, it must undergo a thorough validation process. This ensures that the method consistently produces accurate and precise results.

Accuracy, Precision, and Robustness Studies

Accuracy is the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and comparing the measured value to the theoretical value. Accuracy is often expressed as percent recovery.

Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an LC method, parameters such as mobile phase composition, pH, column temperature, and flow rate would be intentionally varied to assess the impact on the results.

Table 3: Hypothetical Method Validation Data for this compound Analysis by LC-MS

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (Repeatability, RSD) | ≤ 2.0% | 0.8% |

| Precision (Intermediate, RSD) | ≤ 3.0% | 1.5% |

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These limits are crucial for impurity profiling and trace analysis. They can be determined experimentally by several methods, with the most common being based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. For the S/N method, an LOD is typically defined as a signal that is three times the noise level (S/N = 3:1), while the LOQ is defined as a signal that is ten times the noise level (S/N = 10:1).

Table 4: Estimated Detection and Quantification Limits for this compound

| Parameter | Method | Estimated Value |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.1 ng/mL |

Future Research Directions and Translational Perspectives for N Naphthalen 2 Yl Benzenecarboximidamide

Emerging Synthetic Strategies for Complex Imidamide Architectures

The synthesis of complex imidamide architectures like N'-(Naphthalen-2-yl)benzenecarboximidamide often contends with challenges of selectivity and scalability. The development of more sophisticated and efficient synthetic routes is paramount for the broader investigation and application of these compounds.

The ability to selectively introduce functional groups onto the naphthalene (B1677914) or benzene (B151609) rings of this compound is crucial for fine-tuning its electronic and steric properties. Current research in organic synthesis has paved the way for advanced catalytic systems that can achieve high levels of chemo- and regioselectivity.

Future synthetic endeavors will likely focus on palladium-catalyzed cross-coupling reactions, which have shown remarkable success in the N-arylation of related imidazole and benzimidazole systems. nih.govmit.eduresearchgate.net The application of these methods to the synthesis of this compound could enable the introduction of a wide array of substituents with precise positional control. The development of novel ligands for the palladium catalyst will be instrumental in overcoming the inherent challenges of differentiating between the multiple reaction sites on the aromatic rings.

Key areas for exploration in the chemo- and regioselective functionalization of this compound include:

Directed Metalation: Utilizing directing groups to achieve site-selective lithiation or borylation, followed by cross-coupling with appropriate electrophiles.

Late-Stage Functionalization: Introducing functional groups in the final steps of the synthesis to allow for the rapid generation of a diverse library of derivatives.

Photoredox Catalysis: Employing light-mediated reactions to access novel bond formations under mild conditions.

The successful implementation of these strategies will not only facilitate the synthesis of a broader range of this compound analogues but also provide deeper insights into the structure-property relationships governing their behavior.

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable and safe manufacturing processes. Continuous flow chemistry has emerged as a powerful technology to address these challenges, offering advantages such as enhanced heat and mass transfer, improved reaction control, and the ability to handle hazardous intermediates in a contained environment. rsc.orgeurekaselect.comresearchgate.netresearchgate.net

A prospective continuous flow synthesis of this compound could involve the following stages:

Amide Formation: Continuous coupling of a benzoic acid derivative with a protected amine in a packed-bed reactor containing a supported coupling agent.

Imidoyl Chloride Formation: In-line conversion of the amide to the corresponding imidoyl chloride using a flow-through reactor with a solid-supported chlorinating agent.

Condensation: Reaction of the imidoyl chloride with 2-naphthylamine in a microreactor to form the final this compound product.

In-line Purification: Integration of in-line purification modules, such as scavenger resins or continuous crystallization, to isolate the desired product with high purity.

The development of such a continuous process would not only enhance the scalability and safety of the synthesis but also enable the on-demand production of this compound and its analogues.

Rational Design of High-Performance this compound-Based Materials

The unique electronic and structural features of this compound make it an attractive building block for the rational design of high-performance organic materials. The extended π-conjugation provided by the naphthalene and benzene rings, coupled with the hydrogen-bonding capabilities of the imidamide core, offers a rich playground for materials chemists.

The incorporation of this compound into polymeric or supramolecular architectures could lead to the development of advanced functional materials with applications in organic electronics. The naphthalene moiety, in particular, is a well-established component in materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). gatech.edu

Future research in this area could focus on:

Organic Semiconductors: Synthesizing polymers incorporating the this compound unit to investigate their charge transport properties. The ability to tune the electronic properties through chemical modification of the aromatic rings could lead to the development of high-mobility n-type or p-type semiconductors.

Emissive Materials: Exploring the photoluminescent properties of this compound derivatives for applications in organic light-emitting diodes (OLEDs). The rigid and planar nature of the aromatic framework could promote high quantum yields and color tunability.

Sensors: Designing materials that exhibit a change in their optical or electronic properties upon binding to specific analytes. The hydrogen-bonding capabilities of the imidamide group could be exploited for the selective recognition of ions or small molecules.

The table below outlines potential research directions for the development of this compound-based functional materials.

| Material Class | Potential Application | Key Research Focus |

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Synthesis of high molecular weight polymers and investigation of their charge carrier mobility. |

| Small Molecule Emitters | Organic Light-Emitting Diodes (OLEDs) | Design of molecules with high photoluminescence quantum yields and tunable emission colors. |

| Supramolecular Assemblies | Chemical Sensors | Exploration of self-assembly behavior and host-guest chemistry for analyte sensing. |

"Smart" or "responsive" materials are designed to undergo a change in their properties in response to an external stimulus, such as light, heat, or a chemical signal. The this compound scaffold possesses features that could be exploited for the development of such materials.

One intriguing possibility is the design of photo-responsive materials based on the photoisomerization of the imidamide C=N double bond. Irradiation with light of a specific wavelength could induce a change in the geometry of the molecule, leading to a macroscopic change in the material's properties, such as its color or shape.

Another avenue for exploration is the development of chemo-responsive materials that change their properties upon protonation or deprotonation of the imidamide nitrogen atoms. This could be utilized in the design of pH sensors or materials that release a payload in response to a change in acidity.

The integration of this compound into smart and responsive systems will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials engineering.

Theoretical Advancements and Predictive Modeling for this compound

Computational modeling has become an indispensable tool in modern chemical research, providing insights into molecular structure, properties, and reactivity that can guide experimental design. Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure and properties of organic molecules. nih.govnih.govdntb.gov.ua

For this compound, theoretical calculations can be employed to:

Predict Molecular Geometry and Tautomerism: The imidamide functional group can exist in different tautomeric forms. DFT calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion, which is crucial for understanding the compound's chemical behavior. researchgate.netresearchgate.netnih.gov

Elucidate Electronic Properties: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the electronic properties of the molecule, such as its ionization potential and electron affinity. This information is vital for the design of materials for organic electronics.

Simulate Spectroscopic Properties: Theoretical calculations can predict spectroscopic properties, such as UV-Vis and NMR spectra, which can aid in the characterization of newly synthesized compounds.

Model Intermolecular Interactions: Understanding the non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the self-assembly of this compound molecules is essential for the design of crystalline materials and supramolecular structures.

The table below summarizes the key molecular properties of a hypothetical this compound derivative that could be predicted using DFT calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Relates to the ease of oxidation and p-type semiconductor behavior. |

| LUMO Energy | -2.1 eV | Relates to the ease of reduction and n-type semiconductor behavior. |

| HOMO-LUMO Gap | 3.7 eV | Correlates with the wavelength of light absorption and the material's color. |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |

By leveraging the predictive power of theoretical modeling, researchers can screen potential this compound derivatives for desired properties before embarking on time-consuming and resource-intensive synthetic efforts. This synergistic interplay between theory and experiment will be a driving force in the future development of this promising class of compounds.

Machine Learning and AI in Molecular Design

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is revolutionizing the process of molecular design and drug discovery. nih.gov For this compound, these computational tools can accelerate the identification of novel derivatives with enhanced properties.

Generative models, a subset of AI, hold promise for creating new molecules with desired pharmacological profiles from the ground up, moving beyond traditional screening methods. nih.gov By training these models on datasets of chemical structures and their associated properties, it is possible to generate novel molecular representations. google.com For instance, a machine-learning-assisted approach was successfully used to design phenylnaphthylamine-type antioxidants by modeling 302 molecular structures and calculating key antioxidant parameters. rsc.org This study demonstrated that an artificial neural network model could achieve a high correlation coefficient (above 0.88) between predicted and true values, with an average relative error within 6%. rsc.org Such a methodology could be adapted to explore the chemical space around this compound to predict and optimize properties like antioxidant activity, binding affinity to specific biological targets, or material characteristics.

Future research could involve the development of bespoke ML models trained on data specific to this compound and its analogues. These models could predict various properties, leading to the in silico design of new compounds with tailored functionalities.

Table 1: Potential Applications of Machine Learning in this compound Research

| Machine Learning Application | Potential Outcome for this compound Research |

|---|---|

| Property Prediction | Accurate prediction of physicochemical and biological properties of novel derivatives. |

| Generative Molecular Design | In silico generation of new molecular structures with optimized properties. |

| Synthesis Planning | AI-driven retrosynthetic analysis to identify efficient synthetic routes. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties. For this compound, QSPR studies can provide valuable insights into how modifications to its molecular structure influence its properties.

While specific QSPR studies on this compound are not yet prevalent in the literature, research on related compounds demonstrates the utility of this approach. For example, QSPR and Quantitative Structure-Activity Relationship (QSAR) studies on N-[(dimethylamine)methyl] benzamides have successfully correlated the electronic effects of substituent groups with their local anesthetic activity. nih.gov In that research, the frequency of the carbonyl group in the infrared spectrum was used as an experimental electronic parameter to develop meaningful correlations. nih.gov

For this compound, a systematic QSPR study could involve the synthesis of a library of derivatives with varied substituents on both the naphthalene and benzene rings. By measuring key properties and using computational descriptors, it would be possible to build predictive models.

Table 2: Potential QSPR Studies for this compound

| Property to be Modeled | Potential Structural Descriptors | Expected Outcome |

|---|---|---|

| Solubility | LogP, Polar Surface Area, Hydrogen Bond Donors/Acceptors | Predictive models for aqueous and organic solubility. |

| Melting Point | Molecular Weight, Connectivity Indices, Shape Indices | Understanding of intermolecular forces and crystal packing. |

| Spectroscopic Properties | Electronic and Steric Parameters of Substituents | Correlation of structural changes with shifts in UV-Vis, IR, and NMR spectra. |

Cross-Disciplinary Research Opportunities

The versatile structure of this compound makes it an attractive candidate for exploration in various cross-disciplinary fields, from materials science to nanotechnology.

Interface with Supramolecular Polymer Science

Supramolecular polymers are formed through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov The presence of aromatic rings (naphthalene and benzene) and the hydrogen-bonding capable imidamide group in this compound suggests its potential as a building block for supramolecular assemblies.

Research on supramolecular polymers based on naphthalenediimides has shown that these molecules can self-assemble into well-ordered structures. nih.gov The introduction of chemical reactivity into such systems allows for the creation of functional materials with dynamic properties. rsc.org For instance, the in-situ reaction of a supramolecular polymer based on ethynyl core-substituted naphthalenediimide with amines proceeded quantitatively without a catalyst, demonstrating the potential for creating dynamic supramolecular materials. nih.govrsc.org

Future research could explore the self-assembly of this compound and its derivatives in various solvents and conditions. The aim would be to understand the interplay of hydrogen bonding and π-π stacking in directing the formation of higher-order structures like fibers, gels, or films. The functionalization of the core structure could allow for the tuning of these supramolecular interactions and the introduction of stimuli-responsive behavior.

Exploration of this compound in Nanoscience

The photophysical properties and potential for self-assembly of this compound make it a promising candidate for applications in nanoscience. Aromatic compounds are fundamental components of many nanomaterials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The naphthalene moiety is known for its fluorescent properties, and its incorporation into larger molecules can lead to materials with interesting optical and electronic characteristics. The synthesis of related naphthalene derivatives has been explored for their potential in various applications, including as ligands in asymmetric catalysis and for their luminescent properties. researchgate.net The synthesis of a naphthalen-2-yl derivative bearing a triazole ring has been reported, highlighting the synthetic accessibility of functionalized naphthalene systems. mdpi.com

Future work could focus on the synthesis of this compound derivatives with tailored electronic properties for use in organic electronics. Furthermore, the ability of this compound to coordinate with metal ions could be exploited for the development of novel sensors or catalysts. The self-assembly of these molecules on surfaces could also be investigated for the bottom-up fabrication of nanostructures.

Challenges and Opportunities in this compound Research

While the future of this compound research is promising, there are several challenges and opportunities that need to be addressed.

Challenges:

Synthesis and Scale-up: Developing efficient and scalable synthetic routes for this compound and its derivatives is crucial for enabling widespread research and potential commercialization. While methods for synthesizing related compounds exist, optimizing these for this specific molecule may require significant effort. researchgate.net

Data Scarcity: The application of machine learning and QSPR models is highly dependent on the availability of large and high-quality datasets. A concerted effort will be needed to synthesize and characterize a diverse library of this compound derivatives to generate the necessary data for robust model development. The scarcity of data is a known challenge in applying machine learning to RNA-targeted drug discovery, a field that shares similar data-dependency. nih.gov

Complex Intermolecular Interactions: Understanding and controlling the self-assembly of these molecules in supramolecular structures can be complex due to the interplay of various non-covalent forces. Advanced characterization techniques and computational modeling will be essential to unravel these complexities.

Opportunities: